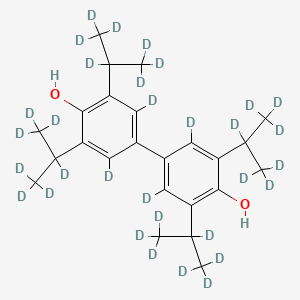
Dipropofol-d32
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropofol-d32 is a deuterated form of dipropofol, a dimeric compound of propofolThis compound is primarily used in scientific research due to its unique isotopic properties, which allow for detailed tracking and analysis in various studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of dipropofol-d32 involves the reaction of propofol with dihalogen acids and their derivatives under alkaline conditions to form diesters. These diesters are then reacted with phosphoric acid, thiophosphoric acid, and their derivatives to obtain water-soluble dipropofol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of deuterated reagents is crucial in maintaining the isotopic integrity of this compound .
Analyse Des Réactions Chimiques
Types of Reactions
Dipropofol-d32 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different scientific studies .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound can lead to the formation of quinones, while reduction can yield alcohols .
Applications De Recherche Scientifique
Dipropofol-d32 has a wide range of applications in scientific research:
Chemistry: Used in studies involving reaction mechanisms and isotopic labeling.
Biology: Employed in metabolic studies to track biochemical pathways.
Industry: Utilized in the development of new anesthetic agents and in pharmacokinetics research.
Mécanisme D'action
Dipropofol-d32 exerts its effects primarily through the potentiation of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) via GABA-A receptors. This action results in the hyperpolarization of neuronal membranes, reducing neuronal excitability and providing anticonvulsant effects . Additionally, this compound has been shown to possess antioxidative and antibacterial activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
Propofol: The monomeric form of dipropofol, widely used as an anesthetic.
Butylated hydroxyanisole (BHA): An antioxidant with similar phenolic structure.
2,6-Dimethylphenol: Another phenolic compound with antioxidant properties.
Uniqueness of Dipropofol-d32
This compound stands out due to its enhanced antioxidant activity compared to its monomeric counterparts. The dimeric structure of this compound provides greater stability and efficacy in scavenging free radicals, making it a valuable compound in both research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C24H34O2 |
|---|---|
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
3,5-dideuterio-4-[2,6-dideuterio-3,5-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-4-hydroxyphenyl]-2,6-bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)phenol |
InChI |
InChI=1S/C24H34O2/c1-13(2)19-9-17(10-20(14(3)4)23(19)25)18-11-21(15(5)6)24(26)22(12-18)16(7)8/h9-16,25-26H,1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D,10D,11D,12D,13D,14D,15D,16D |
Clé InChI |
QAISRHCMPQROAX-QCGKCTFQSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H])C2=C(C(=C(C(=C2[2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])[2H] |
SMILES canonique |
CC(C)C1=CC(=CC(=C1O)C(C)C)C2=CC(=C(C(=C2)C(C)C)O)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


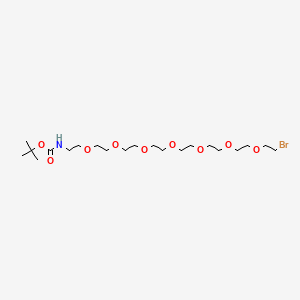

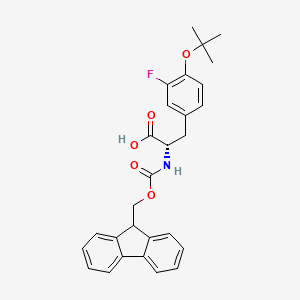
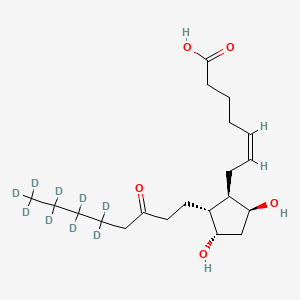
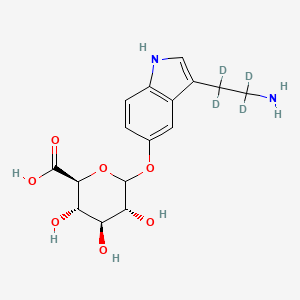
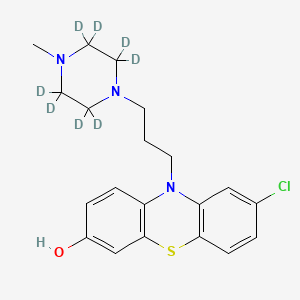

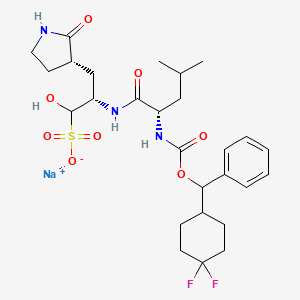
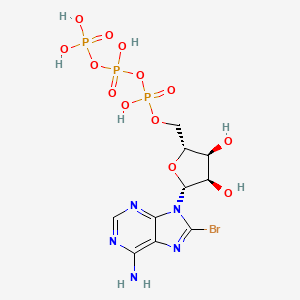
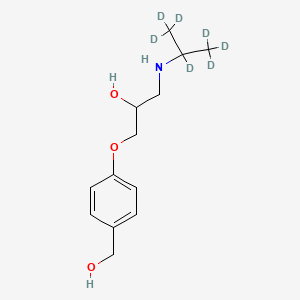

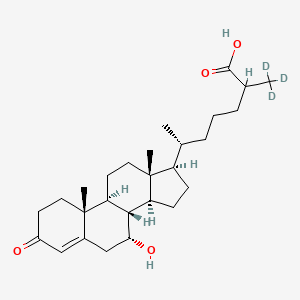
![9,10-Dimethoxy-3-[3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-3,4,6,7-tetrahydrobenzo[a]quinolizin-2-one](/img/structure/B12414650.png)

